N-((3AR,7aR)-2-acetyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide
Overview
Description
N-((3AR,7aR)-2-acetyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide is a heterocyclic compound that features a pyrrole ring fused to a pyridine ring. This compound is part of the pyrrolopyridine family, which is known for its broad spectrum of pharmacological properties. Pyrrolopyridines have been studied for their potential use in treating various diseases, including those affecting the nervous and immune systems .
Preparation Methods
The synthesis of N-((3AR,7aR)-2-acetyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide typically involves the following steps:
Formation of the Pyrrolopyridine Core: This step involves the cyclization of a suitable precursor to form the pyrrolopyridine core.
Final Assembly: The final step involves the coupling of the acetylated pyrrolopyridine with an appropriate amine to form the desired compound.
Chemical Reactions Analysis
N-((3AR,7aR)-2-acetyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
N-((3AR,7aR)-2-acetyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((3AR,7aR)-2-acetyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects . For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response .
Comparison with Similar Compounds
N-((3AR,7aR)-2-acetyloctahydro-3aH-pyrrolo[3,4-c]pyridin-3a-yl)acetamide can be compared with other pyrrolopyridine derivatives, such as:
Pyrrolo[3,4-c]pyridine: Known for its analgesic and sedative properties.
Pyrrolo[2,3-b]pyridine: Exhibits antiviral and anticancer activities.
Pyrrolo[1,2-a]pyridine: Used in the treatment of nervous system disorders.
The uniqueness of this compound lies in its specific structural features and its broad range of pharmacological activities.
Properties
IUPAC Name |
N-[(3aR,7aR)-2-acetyl-3,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridin-3a-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-8(15)13-11-6-12-4-3-10(11)5-14(7-11)9(2)16/h10,12H,3-7H2,1-2H3,(H,13,15)/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYLRZPUIYPXQND-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CNCCC1CN(C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@]12CNCC[C@@H]1CN(C2)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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